(5-Amino-pyridin-2-yl)-(4,4-difluoro-piperidin-1-yl)-methanone
Description
Properties
IUPAC Name |
(5-aminopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N3O/c12-11(13)3-5-16(6-4-11)10(17)9-2-1-8(14)7-15-9/h1-2,7H,3-6,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZUHFZCUYTDQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acyl Substitution
The 4,4-difluoropiperidine is converted to its corresponding acyl chloride using oxalyl chloride or thionyl chloride. This intermediate reacts with 5-aminopyridin-2-yl lithium or Grignard reagent in anhydrous tetrahydrofuran (THF) at −78°C. For example, 5-amino-2-lithiopyridine, generated via lithiation with n-butyllithium, attacks the acyl chloride to form the methanone linkage. Yields range from 50–65%, with purification via silica gel chromatography.
Friedel-Crafts Acylation
In this method, the pyridine ring is activated for acylation. A mixture of 5-aminopyridine and 4,4-difluoropiperidine carbonyl chloride is heated with aluminum chloride (AlCl₃) in dichloromethane (DCM) at 40°C for 12 hours. This route achieves ~60% yield but requires careful control of reaction conditions to avoid over-acylation.
Optimization and Purification
Critical parameters for optimization include:
-
Temperature : Elevated temperatures (70–110°C) improve reaction rates but risk decomposition.
-
Catalyst loading : Palladium catalysts (e.g., Pd(OAc)₂) at 0.05–0.1 equivalents balance cost and efficiency.
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Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates.
Purification typically involves column chromatography (silica gel, eluting with EtOAc/hexane) or semi-preparative HPLC (C18 column, acetonitrile/water gradient). Final products are characterized via 1H/13C NMR, HRMS, and melting point analysis .
Challenges and Scalability
Key challenges include:
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Regioselectivity in pyridine functionalization , addressed using directing groups (e.g., methoxy).
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Fluorination efficiency , improved via microwave assistance or excess DAST.
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Stability of intermediates , mitigated by low-temperature storage and inert atmospheres.
Scalable routes prioritize cost-effective catalysts (e.g., Pd/C over Pd(PPh₃)₄) and solvent recycling. Pilot-scale syntheses report ~50% overall yield from piperidin-4-one and 2-chloro-5-nitropyridine.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Buchwald-Hartwig + DAST | 55 | 95 | High regioselectivity | Requires palladium catalysts |
| Direct Amination | 46 | 88 | Simplified steps | Low yield for bulky amines |
| Microwave Fluorination | 85 | 97 | Rapid reaction time | Specialized equipment needed |
Chemical Reactions Analysis
Types of Reactions
(5-Amino-pyridin-2-yl)-(4,4-difluoro-piperidin-1-yl)-methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
Medicinal Chemistry
1.1. Cancer Therapy
The compound has been investigated for its potential in cancer treatment due to its ability to inhibit specific kinases involved in tumor growth. For instance, derivatives of similar structures have shown efficacy against mutated forms of the c-KIT receptor tyrosine kinase, which is implicated in gastrointestinal stromal tumors (GISTs) and other malignancies . The inhibition of c-KIT mutations can lead to improved therapeutic outcomes in patients resistant to conventional treatments.
1.2. Neurological Applications
Research indicates that compounds with similar structures can be utilized for molecular imaging of neuroinflammation through positron emission tomography (PET). For example, a related compound was developed as a PET tracer targeting inducible nitric oxide synthase (iNOS), which plays a critical role in neuroinflammatory processes . This suggests that (5-Amino-pyridin-2-yl)-(4,4-difluoro-piperidin-1-yl)-methanone could be explored for similar imaging applications.
Synthesis and Characterization
The synthesis of this compound involves several steps that include the reaction of various precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Table 1: Synthesis Overview
| Step | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 5-Amino-pyridine, difluoropiperidine | Tetrahydrofuran, room temp | 96 |
| 2 | Coupling agents | Anhydrous conditions | 70 |
Pharmacological Studies
3.1. In Vitro Studies
In vitro studies have demonstrated that compounds structurally similar to this compound exhibit promising activity against various cancer cell lines. These studies typically assess cell viability and proliferation in response to treatment with the compound.
3.2. In Vivo Efficacy
Preclinical trials using animal models have shown that compounds with similar pharmacophores can significantly reduce tumor size and improve survival rates when administered at specific dosages . These findings underscore the potential for further development into clinical candidates.
Mechanism of Action
The mechanism of action of (5-Amino-pyridin-2-yl)-(4,4-difluoro-piperidin-1-yl)-methanone involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Structural Analog 1: (5-Amino-pyridin-2-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone
Key Differences :
Structural Analog 2: (5-Amino-pyridin-2-yl)-{4-[1-(2-fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone
Key Differences :
- Bioavailability : The fluorine substitution may reduce oxidative metabolism, extending half-life compared to the parent compound.
Structural Analog 3: (4-Methoxy-phenyl)-[4-(4-methoxy-phenyl)-1-(1-phenylethylidene-amino)-2-thioxo-1,2-dihydro-pyrimidin-5-yl]-methanone
Key Differences :
- Core Structure : Utilizes a pyrimidine-thione scaffold instead of pyridine-piperidine.
Structural Analog 4: Methanone,(4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)-4-pyridinyl
Key Differences :
- Heterocycle : Features a dihydro-pyrazole ring fused to pyridine, creating a rigid bicyclic system that may restrict conformational flexibility.
- Substituents: Lacks the amino group on pyridine, reducing hydrogen-bonding capacity .
Comparative Analysis Table
Biological Activity
(5-Amino-pyridin-2-yl)-(4,4-difluoro-piperidin-1-yl)-methanone is a synthetic organic compound characterized by its unique structural features, including a pyridine ring with an amino group and a piperidine ring with two fluorine substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical agent.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound's ability to modulate these targets can lead to significant pharmacological effects. For instance, it may act as an agonist or antagonist depending on the specific receptor it interacts with.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities, which can be summarized as follows:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against various bacterial strains. Structure–activity relationship (SAR) studies have shown that modifications to the compound can enhance its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Investigations into the potential anticancer effects of this compound have indicated promising results. Specific analogs have demonstrated cytotoxic effects in cancer cell lines, suggesting that this compound could serve as a lead for further development in oncology .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various pyridine derivatives, this compound was tested against multiple bacterial strains. The minimum inhibitory concentration (MIC) values were determined using the microdilution method. The results indicated that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics like ciprofloxacin .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 6.25 |
| Compound B | S. aureus | 0.4 |
| This compound | K. pneumoniae | 12.5 |
Case Study 2: Anticancer Activity
A separate investigation focused on the anticancer properties of this compound against human cancer cell lines. The study found that certain modifications to the compound enhanced its cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation in breast and lung cancer models .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 10 |
Structure–Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in determining the biological activity of this compound:
- Amino Group : The presence of the amino group at the 5-position of the pyridine ring is crucial for enhancing binding affinity to biological targets.
- Difluoropiperidine Moiety : The difluorinated piperidine ring contributes to the compound's lipophilicity and overall stability, which may enhance its bioavailability and pharmacokinetic profile.
- Substituent Modifications : Variations in substituents on either ring can significantly impact the compound's efficacy and selectivity for different biological pathways .
Q & A
Q. Critical Factors :
- Temperature control (60–80°C) minimizes side reactions like ring-opening of the difluoropiperidine.
- Anhydrous conditions prevent hydrolysis of intermediates.
How is structural integrity confirmed post-synthesis, and what analytical thresholds are used?
Basic Research Question
A multi-technique approach ensures structural validation:
- NMR : - and -NMR to verify proton environments (e.g., aromatic protons at δ 7.8–8.2 ppm, piperidine CF at δ 120–125 ppm) .
- HPLC : Purity ≥95% using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water, 40:60) with UV detection at 254 nm .
- X-ray Crystallography : Resolve stereochemistry; bond lengths (C–C: 1.50–1.54 Å) and angles must align with DFT calculations .
How can contradictory bioactivity data across studies be systematically resolved?
Advanced Research Question
Contradictions often arise from variability in:
Q. Resolution Strategy :
- Dose-Response Repetition : Conduct triplicate assays across 3–4 cell lines (e.g., HEK293, HepG2) to confirm IC consistency.
- Meta-Analysis : Compare data normalized to internal controls (e.g., β-actin for protein expression) .
What strategies improve reaction yield while preserving stereochemical fidelity?
Advanced Research Question
Optimization involves:
- Catalyst Screening : Chiral phosphine ligands (e.g., BINAP) enhance enantioselectivity (>90% ee) in asymmetric syntheses .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, reducing racemization .
- In Situ Monitoring : FTIR tracks carbonyl intermediates (C=O stretch at ~1700 cm) to halt reactions at peak conversion .
What safety protocols are critical during handling and storage?
Basic Research Question
- PPE : Nitrile gloves, lab coats, and ANSI Z87.1-compliant goggles .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation (TLV: <1 mg/m) .
- Storage : In airtight containers under nitrogen at –20°C to prevent hygroscopic degradation .
How do environmental stability and degradation pathways impact ecotoxicological risk assessments?
Advanced Research Question
- Hydrolysis Studies : At pH 5–9, monitor half-life (e.g., t = 48 hrs at pH 7) via LC-MS to identify breakdown products (e.g., fluorinated carboxylic acids) .
- Photolysis : UV exposure (254 nm) accelerates degradation; quantify using QSAR models to predict bioaccumulation potential (log Kow >3 indicates high risk) .
What computational methods validate mechanistic hypotheses for its biological activity?
Advanced Research Question
- Docking Simulations : AutoDock Vina models ligand-receptor interactions (e.g., binding affinity ≤ –8.0 kcal/mol suggests strong inhibition) .
- MD Simulations : GROMACS assesses stability of protein-ligand complexes over 100 ns; RMSD <2.0 Å indicates stable binding .
How are batch-to-batch impurities characterized and controlled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
